molecular formula C17H23N3O2 B8214791 tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B8214791
M. Wt: 301.4 g/mol
InChI Key: ANSSYGWYNZFNSO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a benzimidazole moiety at the 2-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease-targeting molecules due to the benzimidazole scaffold’s affinity for biological targets . However, evidence indicates its commercial availability is discontinued, likely due to challenges in synthesis or stability .

Properties

IUPAC Name

tert-butyl 2-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-7-6-10-14(20)15-18-12-8-4-5-9-13(12)19-15/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSSYGWYNZFNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine ring, which is then functionalized with the benzodiazole moiety

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of Benzodiazole Moiety: The benzodiazole group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzodiazole as a starting material.

    Esterification: The final step involves esterification, where the piperidine derivative is reacted with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole moiety, converting it to more reduced forms.

    Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate. For instance, derivatives of benzodiazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study :
A study synthesized a series of piperidine derivatives and evaluated their activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

CNS Penetration and Antihistaminic Properties

Due to its piperidine structure, this compound has been explored for its ability to penetrate the central nervous system (CNS) and act as an H1-antihistamine. This application is particularly relevant in treating allergic reactions and other CNS-related disorders.

Data Table: CNS Penetrating Compounds

Compound NameActivityIC50 (µM)Reference
This compoundAntihistamine5.4
Related Benzodiazole CompoundAntihistamine3.2

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with benzodiazole precursors. Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can inhibit specific enzymes involved in tumor progression and angiogenesis, such as thymidine phosphorylase (TP).

Case Study :
In vitro studies showed that derivatives of this compound significantly inhibited TP activity, which is crucial for tumor growth and metastasis . Molecular docking studies further elucidated the binding interactions between these compounds and TP, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism by which tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism on the Piperidine Ring

The position of the benzimidazole substituent on the piperidine ring significantly influences molecular properties:

Compound Name Substituent Position Molecular Weight (g/mol) Key Features Status
Target Compound 2 343.41 Discontinued; 98% purity Discontinued
tert-Butyl 3-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate 3 329.41 Available; CAS 1229000-10-5 Available
tert-Butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate 4 328.38 5-amino substituent; 95% purity Available
  • In contrast, 3- and 4-substituted isomers (e.g., ) may exhibit better conformational flexibility for biological interactions.
  • Synthetic Accessibility: The 4-position in analogues like is synthetically favorable, as evidenced by General Procedure A in , which uses tert-butyl 4-aminopiperidine-1-carboxylate as a precursor.

Substituent Variations on the Benzimidazole Moiety

Additional functional groups on the benzimidazole ring modulate electronic and pharmacokinetic properties:

Compound Name Substituent Impact on Properties
tert-Butyl 4-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}amino)piperidine-1-carboxylate 4-Fluorophenylmethyl Enhanced lipophilicity; potential for improved membrane permeability
tert-Butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate 5-Amino Electron-donating group; may increase basicity and hydrogen-bonding capacity
tert-Butyl 4-[4-(6-nitro-1H-benzimidazol-2-yl)piperazin-1-yl]-...carboxylate 6-Nitro Electron-withdrawing group; improves stability but may reduce solubility
  • Electronic Effects: Amino groups (e.g., ) enhance nucleophilicity, whereas nitro groups (e.g., ) increase electrophilicity, affecting reactivity in downstream synthesis.
  • Biological Implications : Fluorophenylmethyl substituents () could enhance binding affinity to hydrophobic pockets in enzyme active sites.

Stability and Commercial Availability

The target compound’s discontinued status contrasts with available analogues, suggesting:

  • Synthetic Challenges : Steric strain at the 2-position may complicate Boc deprotection or purification.
  • Stability Issues : Sensitivity to hydrolysis or oxidation under storage conditions, as seen in discontinued listings .

Biological Activity

Tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate, also known by its CAS number 953071-73-3, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2} with a molecular weight of 301.38 g/mol. The compound features a piperidine ring, a tert-butyl group, and a benzodiazole moiety, which are crucial for its biological activity.

PropertyValue
CAS Number953071-73-3
Molecular FormulaC17H23N3O2
Molecular Weight301.38 g/mol
Purity≥98% (HPLC)

Research indicates that compounds containing benzodiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzodiazole moiety in the structure of this compound is believed to contribute significantly to these activities.

  • Antimicrobial Activity : Studies have shown that benzodiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine have demonstrated significant antibacterial effects against Gram-positive bacteria.
  • Anticancer Activity : The compound has been evaluated for its potential in cancer therapy. It has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that this compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Studies : A study published in the Journal of Medicinal Chemistry reported that related benzodiazole derivatives exhibited IC50 values in the low micromolar range against specific bacterial strains . This suggests that tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine could possess similar or enhanced antibacterial properties.
  • Anticancer Activity : In vitro assays demonstrated that compounds with similar structures inhibited proliferation in breast and liver cancer cell lines with IC50 values ranging from 5 to 20 µM . This indicates a potential for development as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerCell proliferation inhibition
Anti-inflammatoryModulation of cytokines

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